molecular formula C18H19BrFN5O B12984926 5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole

5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole

Cat. No.: B12984926
M. Wt: 420.3 g/mol
InChI Key: VYRZOGAXMLZFKT-UHFFFAOYSA-N
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Description

5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline moiety, a piperidine ring, and an oxadiazole ring. The presence of bromine and fluorine atoms further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the quinazoline derivative. The quinazoline core can be synthesized through a series of reactions involving bromination and fluorination. The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the oxadiazole ring is formed via cyclization reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the quinazoline ring.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce derivatives with different functional groups replacing the halogens.

Scientific Research Applications

5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance binding affinity, while the oxadiazole ring can contribute to the compound’s stability and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Piperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
  • 8-Bromo-6-fluoroquinazolin-4(3H)-one
  • 6-Bromo-8-fluoroquinazolin-2-ol

Uniqueness

Compared to similar compounds, 5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole stands out due to its unique combination of functional groups and structural features. The presence of both bromine and fluorine atoms, along with the piperidine and oxadiazole rings, provides a distinct set of chemical properties that can be exploited for various applications.

Properties

Molecular Formula

C18H19BrFN5O

Molecular Weight

420.3 g/mol

IUPAC Name

5-[1-(8-bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C18H19BrFN5O/c1-10(2)16-23-18(26-24-16)11-3-5-25(6-4-11)17-13-7-12(20)8-14(19)15(13)21-9-22-17/h7-11H,3-6H2,1-2H3

InChI Key

VYRZOGAXMLZFKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC4=C3C=C(C=C4Br)F

Origin of Product

United States

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